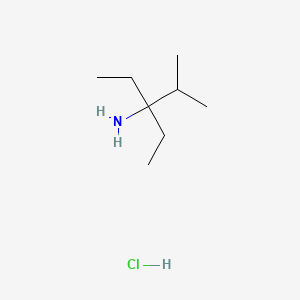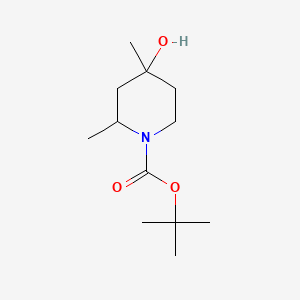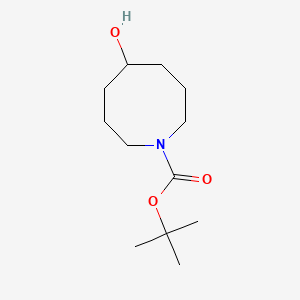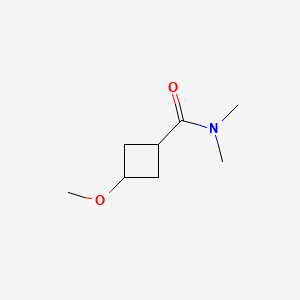
3-ethyl-2-methylpentan-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-methylpentan-3-amine hydrochloride (EMPAH) is an organic compound that has several potential applications in the field of scientific research. It is a derivative of the naturally occurring amino acid, lysine, and has been used in a variety of studies involving the synthesis of proteins, enzymes, and other biomolecules. EMPAH has also been used in studies involving drug delivery, neurodegenerative disorders, and cancer.
Applications De Recherche Scientifique
3-ethyl-2-methylpentan-3-amine hydrochloride has been used in a variety of scientific research applications. It has been used in studies involving the synthesis of proteins, enzymes, and other biomolecules. It has also been used in studies involving drug delivery, neurodegenerative disorders, and cancer. 3-ethyl-2-methylpentan-3-amine hydrochloride has also been used in studies involving the understanding of cell signaling pathways, as well as the development of new therapeutic agents.
Mécanisme D'action
The exact mechanism of action of 3-ethyl-2-methylpentan-3-amine hydrochloride is not fully understood. However, it is believed to act as a stabilizer for proteins and enzymes, as well as a catalyst for the synthesis of other biomolecules. It is also believed to act as a modulator of cell signaling pathways and as a receptor agonist.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-ethyl-2-methylpentan-3-amine hydrochloride are not fully understood. However, it is believed to have an effect on the synthesis of proteins and enzymes, as well as on cell signaling pathways. It is also believed to have an effect on the regulation of gene expression, as well as on the production of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-ethyl-2-methylpentan-3-amine hydrochloride in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it is also relatively stable. It is also non-toxic and does not interfere with the synthesis of other biomolecules. However, 3-ethyl-2-methylpentan-3-amine hydrochloride is also limited in its use in laboratory experiments due to its low solubility in water and its tendency to form insoluble salts.
Orientations Futures
The potential future directions for 3-ethyl-2-methylpentan-3-amine hydrochloride are numerous. It could be used in the development of new therapeutic agents, as well as in the understanding of cell signaling pathways. It could also be used in the development of new drug delivery systems, as well as in the understanding of the mechanisms of neurodegenerative disorders and cancer. Additionally, 3-ethyl-2-methylpentan-3-amine hydrochloride could be used in the development of new biosensors and diagnostic tools, as well as in the understanding of gene expression and the production of neurotransmitters.
Méthodes De Synthèse
3-ethyl-2-methylpentan-3-amine hydrochloride is synthesized by a process known as “alkylation”, which involves the reaction of an alkyl halide (a compound containing a halogen atom bonded to a carbon atom) with an amine (a compound containing a nitrogen atom bonded to two hydrogen atoms). In the synthesis of 3-ethyl-2-methylpentan-3-amine hydrochloride, the alkyl halide is 3-bromopentane, and the amine is ethyl amine. The reaction between the two is carried out in the presence of a catalyst such as sodium hydroxide. The product of the reaction is a salt, which is then hydrolyzed to form the desired compound.
Propriétés
IUPAC Name |
3-ethyl-2-methylpentan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.ClH/c1-5-8(9,6-2)7(3)4;/h7H,5-6,9H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZHBMGWLUFXDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.70 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3',4'-difluoro-6-[(3S)-pyrrolidin-3-yloxy]-N-{6-[(3R)-pyrrolidin-3-yloxy]-3'-(2H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-3-yl}-[1,1'-biphenyl]-3-carboxamide dihydrochloride](/img/structure/B6604312.png)

![1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one](/img/structure/B6604322.png)


![2-tert-butyl 4-methyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate](/img/structure/B6604332.png)

![methyl 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylate](/img/structure/B6604342.png)
![tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate](/img/structure/B6604354.png)



![2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine](/img/structure/B6604379.png)